molecular formula C21H19N5O3S B2928304 3-(2-oxo-2-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)quinazolin-4(3H)-one CAS No. 1226458-79-2

3-(2-oxo-2-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)quinazolin-4(3H)-one

カタログ番号: B2928304
CAS番号: 1226458-79-2
分子量: 421.48
InChIキー: NRHYRMVQXQLHFS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(2-Oxo-2-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)quinazolin-4(3H)-one is a heterocyclic compound featuring a quinazolin-4(3H)-one core substituted with a 2-oxoethyl group linked to a piperidine ring. The piperidine moiety is further modified with a 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl group. This structure integrates pharmacophoric elements associated with diverse biological activities, including kinase inhibition, anticancer properties, and carbonic anhydrase modulation . The compound’s design leverages the quinazolinone scaffold, known for its role in targeting enzymes like PARP and NMDA receptors, while the oxadiazole and thiophene substituents enhance electronic and steric interactions with biological targets .

特性

IUPAC Name

3-[2-oxo-2-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3S/c27-18(12-26-13-22-16-7-2-1-6-15(16)21(26)28)25-9-3-5-14(11-25)19-23-24-20(29-19)17-8-4-10-30-17/h1-2,4,6-8,10,13-14H,3,5,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHYRMVQXQLHFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2C=NC3=CC=CC=C3C2=O)C4=NN=C(O4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-oxo-2-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)quinazolin-4(3H)-one generally involves multistep organic synthesis protocols. Key steps might include the formation of the quinazolinone core through cyclization reactions, followed by the sequential construction of the piperidine and oxadiazole rings. The thiophene unit is typically introduced through either direct substitution reactions or via intermediate coupling reactions. Each synthetic step necessitates precise reaction conditions involving specific solvents, catalysts, and reagents to ensure high yield and purity.

Industrial Production Methods: Scaling up the production of this compound to an industrial level necessitates a deep understanding of the reaction kinetics and the optimization of process parameters. Techniques such as flow chemistry or continuous processing can be employed to enhance the efficiency and safety of the production process. This ensures consistent product quality and minimizes the environmental impact.

化学反応の分析

科学的研究の応用

作用機序

類似化合物との比較

3-((5-((2-Oxo-2-(Piperidin-1-yl)ethyl)thio)-1,3,4-Oxadiazol-2-yl)methyl)-5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one (Compound 18)

This analogue replaces the quinazolinone core with a benzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one scaffold. Despite structural differences, it retains the oxadiazole-piperidine-ethyl-oxo motif. Biological testing revealed moderate anti-proliferative activity against breast cancer cell lines (IC₅₀: 12–18 µM), attributed to the oxadiazole-thioether’s role in stabilizing target binding .

2-[4-Oxo-4-[4-(5-Phenyl-1,3,4-Oxadiazol-2-yl)piperidin-1-yl]butyl]sulfanyl-3H-quinazolin-4-one (Compound 9)

This compound substitutes the thiophene with a phenyl group on the oxadiazole. In tankyrase inhibition assays, it demonstrated an activity score of 8.8 (comparable to reference inhibitors), highlighting the importance of aromatic substituents on oxadiazole for enzyme binding .

Thiophene-Containing Analogues

8-(4-(2-(4-(Thiophen-2-yl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one (Compound 54i)

This pyridopyrimidinone derivative shares the thiophen-2-yl-piperidine motif with the target compound. In kinase inhibition assays, it exhibited submicromolar potency (IC₅₀: 0.3–0.7 µM), suggesting that the thiophene-piperidine unit enhances hydrophobic interactions in ATP-binding pockets .

Quinazolinones with Alternative Heterocycles

2-Methyl-3-(4-(5-(Piperidin-1-yl)-1,3,4-Oxadiazol-2-yl)phenyl)quinazolin-4(3H)-one (Compound 6f)

This analogue replaces the thiophene with a piperidine-linked oxadiazole. In NMDA receptor inhibition studies, it outperformed Phenytoin (reference drug) in seizure suppression at 30 mg/kg, indicating that piperidine enhances blood-brain barrier penetration .

3-Alkyl-2-(((4-(2-Oxopropyl)-1H-1,2,3-Triazol-1-yl)alkyl)thio)-2,3-dihydroquinazolin-4(1H)-one

Replacing oxadiazole with triazole, this compound showed broad-spectrum antimicrobial activity (MIC: 4–16 µg/mL), underscoring the role of heterocycles in modulating antimicrobial efficacy .

Structure-Activity Relationship (SAR) Analysis

Structural Feature Impact on Activity Reference Compounds
Thiophene substituent Enhances hydrophobic interactions; improves kinase/tankyrase inhibition Target compound, Compound 54i
Aliphatic vs. aromatic substituents Aliphatic thioethers (e.g., ethyl) increase CA I/IX inhibition (KI: 7.1–12.6 nM) compared to benzyl derivatives (KI: 19.3–93.6 nM) Compounds 2–4 vs. 5–11
Piperidine linkage Improves solubility and CNS penetration; critical for NMDA receptor inhibition Compound 6f, Target compound
Oxadiazole vs. triazole Oxadiazole enhances enzyme inhibition; triazole broadens antimicrobial activity Compound 18, Triazole derivatives

Key Research Findings

Anticancer Activity : The oxadiazole-piperidine-ethyl-oxo motif in the target compound and its analogues shows consistent anti-proliferative activity, with IC₅₀ values ranging from 12 µM to 18 µM in breast cancer models .

Enzyme Inhibition : Thiophene-containing derivatives exhibit superior tankyrase inhibition (activity score: 8.8) compared to phenyl-substituted analogues, likely due to enhanced π-π stacking .

Carbonic Anhydrase Modulation: Aliphatic thioethers on quinazolinones yield lower KI values (7.1–12.6 nM) than aromatic counterparts, suggesting improved active-site binding .

生物活性

The compound 3-(2-oxo-2-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)quinazolin-4(3H)-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C17H19N5O2S\text{C}_{17}\text{H}_{19}\text{N}_{5}\text{O}_{2}\text{S}

This compound features a quinazolinone core linked to a piperidine moiety and a thiophene-substituted oxadiazole ring. The presence of these functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of quinazolinone compounds exhibit significant antimicrobial properties. For instance, related compounds have shown efficacy against Mycobacterium tuberculosis, with some derivatives demonstrating IC50 values as low as 1.35 μM . The incorporation of the thiophene and oxadiazole moieties may enhance the antimicrobial activity through improved binding to bacterial enzymes or receptors.

Anticancer Activity

The compound's structure implies potential anticancer activity. Studies involving similar oxadiazole derivatives have reported cytotoxic effects against various cancer cell lines. For example, compounds with similar structural features demonstrated significant inhibition of cell proliferation in breast cancer cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Neuroprotective Effects

Some studies have suggested that quinazoline derivatives possess neuroprotective properties. The ability of these compounds to modulate neurotransmitter systems could be beneficial in treating neurodegenerative diseases. Molecular docking studies have indicated interactions with acetylcholine receptors, which are critical for cognitive function .

Study 1: Antitubercular Activity

In a study focused on antitubercular agents, a series of quinazoline derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Ra. Among them, specific compounds showed promising results with IC90 values indicating strong potential for further development . The study highlighted the importance of structural modifications in enhancing biological activity.

Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxicity of various quinazoline derivatives on normal human cells. Compounds were tested against WI-38 human lung fibroblast cells to evaluate their safety profile. Results indicated that several derivatives exhibited low toxicity while maintaining significant anticancer activity against tumor cells .

The biological activities of 3-(2-oxo-2-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)quinazolin-4(3H)-one can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : Interaction with neurotransmitter receptors could lead to neuroprotective effects and influence signaling pathways associated with neurodegeneration.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。